Cas no 2022440-34-0 (methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate)

methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate structure
2022440-34-0 structure
商品名:methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
CAS番号:2022440-34-0
MF:C12H16ClNO2
メガワット:241.713942527771
CID:5955420
PubChem ID:165636411

methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
    • 2022440-34-0
    • EN300-1997760
    • インチ: 1S/C12H16ClNO2/c1-8-3-4-10(11(13)5-8)9(7-14)6-12(15)16-2/h3-5,9H,6-7,14H2,1-2H3
    • InChIKey: CHFMLOJAMGNPKL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=CC=1C(CN)CC(=O)OC

計算された属性

  • せいみつぶんしりょう: 241.0869564g/mol
  • どういたいしつりょう: 241.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1997760-0.05g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
0.05g
$647.0 2023-09-16
Enamine
EN300-1997760-1.0g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
1g
$943.0 2023-06-02
Enamine
EN300-1997760-5g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
5g
$2235.0 2023-09-16
Enamine
EN300-1997760-10g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
10g
$3315.0 2023-09-16
Enamine
EN300-1997760-0.1g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
0.1g
$678.0 2023-09-16
Enamine
EN300-1997760-0.25g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
0.25g
$708.0 2023-09-16
Enamine
EN300-1997760-0.5g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
0.5g
$739.0 2023-09-16
Enamine
EN300-1997760-5.0g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
5g
$2732.0 2023-06-02
Enamine
EN300-1997760-10.0g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
10g
$4052.0 2023-06-02
Enamine
EN300-1997760-2.5g
methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate
2022440-34-0
2.5g
$1509.0 2023-09-16

methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate 関連文献

methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoateに関する追加情報

Methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate (CAS No. 2022440-34-0): A Comprehensive Overview

Methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate, identified by its CAS number 2022440-34-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and biochemical studies. The structural uniqueness of methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate lies in its aromatic ring system and the presence of both amino and chloro substituents, which contribute to its diverse chemical properties and reactivity.

The synthesis and characterization of methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate have been subjects of extensive research. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for various applications. The use of modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) has facilitated a deeper understanding of its molecular structure and dynamics.

In the context of pharmaceutical research, methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate has shown promise as a precursor in the development of novel therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a valuable scaffold for medicinal chemistry. Specifically, the amino group and the aromatic ring system provide multiple sites for functionalization, allowing researchers to tailor the compound's properties for specific pharmacological purposes.

Recent studies have highlighted the compound's role in exploring new avenues for drug discovery. For instance, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer. The chloro substituent on the aromatic ring enhances electrophilicity, making it a suitable candidate for further derivatization into more complex molecules with enhanced biological activity.

The chemical reactivity of methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate also makes it a fascinating subject for studying reaction mechanisms and catalytic processes. Its ability to participate in various organic transformations, such as nucleophilic substitution and condensation reactions, underscores its versatility in synthetic chemistry. These properties have been leveraged in developing novel catalytic systems that could improve the efficiency of organic synthesis.

From a biochemical perspective, methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate has been examined for its potential role in modulating biological pathways. Preliminary studies suggest that derivatives of this compound may interact with enzymes and receptors involved in metabolic processes. This opens up possibilities for developing treatments against metabolic disorders and other related conditions. The precise targeting afforded by its structural features makes it an attractive candidate for further investigation.

The industrial significance of methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate cannot be overstated. Its synthesis involves well-established chemical principles that can be scaled up for industrial production. This scalability is crucial for ensuring a steady supply of the compound for both research and commercial applications. Additionally, the compound's stability under various storage conditions enhances its practicality for industrial use.

In conclusion, methyl 4-amino-3-(2-chloro-4-methylphenyl)butanoate (CAS No. 2022440-34-0) represents a compelling compound with broad applications in pharmaceuticals, chemical synthesis, and biochemical research. Its unique structural features and versatile reactivity make it a valuable tool for scientists exploring new frontiers in drug development and molecular science. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.

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